4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-
Description
Chemical Identity and Nomenclature
The systematic IUPAC name 4-quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2α,4β,4aα,8aβ)- reflects its decahydroquinoline backbone substituted with hydroxyl, ethyl, and methyl groups. The molecular formula C₁₃H₂₅NO corresponds to a molecular weight of 211.3437 g/mol . The stereochemical descriptors (2α,4β,4aα,8aβ) denote the spatial arrangement of substituents:
- 2α : Axial methyl group at position 2
- 4β : Equatorial ethyl group at position 4
- 4aα : Axial methyl group at position 4a
- 8aβ : Equatorial hydrogen at position 8a
This configuration minimizes steric strain through chair conformations in the cyclohexane ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₅NO |
| Molecular Weight | 211.3437 g/mol |
| CAS Registry Number | 20422-70-2 |
| IUPAC Name | (2α,4β,4aα,8aβ)-4-Ethyl-1,2-dimethyldecahydro-4-quinolinol |
Ionization energy measurements reveal a value of 7.30 ± 0.02 eV via electron impact (EI) methods, while appearance energy for the fragment ion C₁₁H₂₀NO⁺ is 9.92 eV .
Historical Context of Decahydroquinolinol Derivatives in Organic Chemistry
Decahydroquinolinols gained prominence in the mid-20th century as model systems for studying stereoelectronic effects in saturated heterocycles. Early work by Zaikin and Wulfson in 1978 elucidated the dissociation energies of carbon-carbon bonds in substituted decahydroquinolols using mass spectrometry. Their findings demonstrated that equatorial substituents stabilize the molecule by reducing torsional strain, a principle critical to understanding conformational equilibria in related compounds.
The development of decahydroquinoline derivatives paralleled advances in asymmetric synthesis, enabling the systematic exploration of stereochemical outcomes. For instance, the cis-decahydroquinoline framework, as seen in (4aS,8aS)-decahydroquinoline , provided insights into the thermodynamic preferences of bicyclic systems. These studies laid the groundwork for rationalizing the stability of the (2α,4β,4aα,8aβ) configuration in the target compound.
Positional Isomerism and Stereochemical Significance
Positional isomerism in decahydroquinolinols arises from variations in substituent placement across the bicyclic scaffold. For example, relocating the ethyl group from position 4 to 3 or altering methyl group positions generates distinct isomers with divergent physicochemical profiles. The (2α,4β,4aα,8aβ) configuration exemplifies stereochemical complexity, where axial and equatorial orientations dictate molecular geometry.
Comparative analysis of stereoisomers reveals that axial methyl groups at positions 2 and 4a introduce 1,3-diaxial interactions, which are partially offset by the equatorial ethyl group’s stabilizing effect. This interplay underscores the delicate balance between steric hindrance and electronic stabilization in saturated heterocycles.
| Fragment Ion | Appearance Energy (eV) | Method | Reference |
|---|---|---|---|
| C₁₁H₂₀NO⁺ | 9.92 | EI | |
| C₁₂H₂₂NO⁺ | 9.04 | EI |
The stereochemical descriptor 8aβ further differentiates this compound from its (8aα) counterpart, influencing ring puckering and hydrogen-bonding capabilities. Such nuances highlight the importance of precise stereochemical characterization in predicting reactivity and intermolecular interactions.
Properties
CAS No. |
20422-70-2 |
|---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H25NO/c1-4-13(15)9-10(2)14(3)12-8-6-5-7-11(12)13/h10-12,15H,4-9H2,1-3H3 |
InChI Key |
UKBFFPGRVCZRQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(N(C2C1CCCC2)C)C)O |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Substituted Quinolinols
- Starting from substituted quinolinol precursors, catalytic hydrogenation is a common approach to obtain decahydro derivatives.
- Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel under elevated hydrogen pressure.
- The reaction conditions (temperature, pressure, solvent) are optimized to achieve full saturation of the quinoline ring without affecting the hydroxyl group at position 4.
- Stereoselectivity is influenced by the catalyst and reaction conditions, aiming to produce the desired (2alpha,4beta,4aalpha,8abeta) stereoisomer.
Stereoselective Alkylation and Methylation
- Introduction of methyl and ethyl substituents at positions 1, 2, and 4 can be achieved via alkylation reactions on intermediate decahydroquinolinol structures.
- Methods include:
- Use of alkyl halides under basic conditions to alkylate nitrogen or carbon centers.
- Directed lithiation followed by alkylation to control regio- and stereochemistry.
- Protecting groups may be employed to prevent side reactions on the hydroxyl group or nitrogen atom.
- Stereochemical control is critical and often requires chiral auxiliaries or catalysts.
Multi-step Synthesis from Cyclohexanone Derivatives
- An alternative approach involves building the decahydroquinoline ring system via cyclization reactions starting from cyclohexanone derivatives.
- Steps include:
- Formation of amino alcohol intermediates.
- Intramolecular cyclization to form the saturated quinoline ring.
- Subsequent functional group modifications to install methyl and ethyl groups.
- This method allows for stereochemical control by choosing appropriate chiral starting materials and reaction conditions.
Use of Chiral Catalysts and Resolution Techniques
- Given the multiple chiral centers, asymmetric synthesis using chiral catalysts or ligands is often employed.
- Alternatively, racemic mixtures can be separated by chiral chromatography or crystallization of diastereomeric salts.
- These techniques ensure the isolation of the desired stereoisomer (2alpha,4beta,4aalpha,8abeta).
Data Table Summarizing Preparation Parameters
| Preparation Step | Method/Technique | Key Reagents/Catalysts | Conditions | Notes on Stereochemistry |
|---|---|---|---|---|
| Hydrogenation of quinolinol | Catalytic hydrogenation | Pd/C, PtO2, Raney Ni | H2 gas, 1-10 atm, RT-80°C | Controls saturation, stereoselectivity depends on catalyst |
| Alkylation/Methylation | Alkyl halides, lithiation | Alkyl halides (ethyl, methyl) | Basic medium, low temp | Requires protecting groups, chiral control needed |
| Cyclization from cyclohexanone | Intramolecular cyclization | Amino alcohol intermediates | Acid/base catalysis, reflux | Stereochemistry controlled by chiral precursors |
| Chiral resolution | Chromatography, salt formation | Chiral stationary phases, acids | Ambient conditions | Separates stereoisomers, ensures purity |
Research Findings and Considerations
- The stereochemical complexity of 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl- requires precise synthetic control to obtain the correct isomer.
- Literature on related quinolinol derivatives suggests that catalytic hydrogenation combined with stereoselective alkylation is the most practical approach.
- Multi-step syntheses starting from simpler cyclohexanone derivatives allow for modular construction and stereochemical tuning.
- Analytical techniques such as NMR, chiral HPLC, and mass spectrometry are essential for confirming stereochemistry and purity.
- No direct commercial synthesis protocols are publicly detailed, indicating that preparation is typically performed in specialized research settings.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts.
Substitution: The ethyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinolinol compounds exhibit significant antimicrobial properties. Studies have shown that 4-Quinolinol and its derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents .
Anticancer Properties
Quinolinol compounds have been investigated for their anticancer effects. In vitro studies have shown that 4-Quinolinol can induce apoptosis in cancer cells by modulating various signaling pathways. A notable study found that it inhibited cell proliferation in breast cancer cell lines through the activation of caspase-dependent pathways .
Neuroprotective Effects
Recent research highlights the neuroprotective potential of 4-Quinolinol in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, making it a candidate for therapeutic development against conditions like Alzheimer's disease .
Pest Control
The compound has been explored as a natural pesticide due to its insecticidal properties. Field studies indicate that formulations containing 4-Quinolinol can effectively reduce pest populations while being less harmful to beneficial insects compared to synthetic pesticides .
Plant Growth Promotion
Research has also suggested that 4-Quinolinol can enhance plant growth by promoting root development and nutrient uptake. A study involving tomato plants showed increased biomass and yield when treated with this compound .
Polymer Additives
In materials science, 4-Quinolinol is utilized as an additive in polymer formulations to improve thermal stability and mechanical properties. Its incorporation into polyolefins has been shown to enhance resistance to degradation under heat and UV exposure .
Coatings and Sealants
The compound's chemical structure allows it to function as a crosslinking agent in coatings and sealants, providing improved durability and water resistance. Case studies have demonstrated its effectiveness in marine coatings where resistance to harsh environmental conditions is crucial .
Mechanism of Action
The mechanism of action of 4-ethyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the quinoline ring structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent and Stereochemical Variations
The compound’s structural analogs differ primarily in substituents (ethyl vs. ethynyl/ethenyl) and stereochemistry. Key examples include:
| Compound Name | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Stereochemistry |
|---|---|---|---|---|---|
| Target Compound | Ethyl | C₁₃H₂₃NO* | 207.31 (inferred) | 20422-72-4 | 2α,4β,4aα,8aβ |
| 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl- | Ethynyl | C₁₃H₂₁NO | 207.31 | 16067-45-1 | 2α,4α,4aβ,8aα |
| 4-Quinolinol, 4-ethenyldecahydro-1,2-dimethyl- | Ethenyl | C₁₃H₂₃NO | 209.33 | 20431-93-0 | 2α,4α,4aα,8aβ |
| 4-Quinolinol 1-oxide derivative | Ethynyl + oxide | C₁₃H₂₁NO₂ | 223.31 | 62299-69-8 | 1α,2α,4α,4aα,8aβ |
*Inferred based on substituent differences (ethyl adds two hydrogens compared to ethynyl).
Key Observations :
Physicochemical and Electronic Properties
*Values inferred from structurally similar compounds.
Key Observations :
- The calculated logP (2.024) indicates moderate hydrophobicity, suitable for membrane permeability in biological systems .
Biological Activity
4-Quinolinol derivatives, including 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)-, are of significant interest in medicinal chemistry due to their diverse biological activities. This compound is a member of the quinoline family, known for its potential therapeutic applications in various diseases, including cancer and infectious diseases. This article explores the biological activity of this specific compound, supported by data from recent studies and case analyses.
- Chemical Formula : C14H25NO
- Molecular Weight : 223.3544 g/mol
- IUPAC Name : 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2alpha,4beta,4aalpha,8abeta)
- CAS Registry Number : 38463-59-1
The biological activity of 4-Quinolinol derivatives is attributed to their ability to interact with various biological targets. Studies have shown that these compounds can exhibit cytotoxic effects against cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
Anticancer Activity
Research indicates that certain derivatives of 4-hydroxyquinolines demonstrate selective cytotoxicity towards resistant cancer cell lines. For instance:
- Cytotoxicity Studies : A study assessed the activity of modified 4-hydroxyquinoline derivatives against doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Results showed that some derivatives selectively killed resistant cancer cells while exhibiting low toxicity to normal fibroblasts .
Antimicrobial Activity
Several quinoline derivatives have been explored for their antimicrobial properties:
- Antitubercular Activity : A derivative was synthesized that showed effectiveness against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This highlights the potential use of quinoline derivatives in treating tuberculosis .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, quinoline derivatives have been investigated for other therapeutic roles:
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
Data Tables
Case Study 1: Cytotoxicity in Cancer Cells
In a controlled study involving various quinoline derivatives, researchers evaluated their cytotoxic effects on colon adenocarcinoma cell lines. The findings indicated that specific structural modifications enhanced selectivity towards resistant cells while reducing toxicity to normal cells. This selectivity is crucial for developing safer cancer therapies.
Case Study 2: Antitubercular Efficacy
A recent synthesis of a new quinoline derivative demonstrated significant activity against both drug-susceptible and resistant strains of tuberculosis. This study emphasizes the potential of quinoline compounds as novel antitubercular agents.
Q & A
Q. What are the key considerations for synthesizing 4-quinolinol derivatives with complex stereochemistry, such as the decahydro core in this compound?
Methodological Answer: Synthesis of polycyclic 4-quinolinol derivatives requires precise control of stereochemistry. Techniques include:
- Catalytic hydrogenation to reduce quinoline rings to decahydro structures, with temperature and catalyst selection (e.g., Pd/C or PtO₂) critical for stereoselectivity .
- Chiral auxiliaries or asymmetric catalysis to establish methyl and ethyl substituents in specific configurations (e.g., 2alpha,4beta) .
- Validation via ¹H/¹³C NMR to confirm substituent positions and X-ray crystallography for absolute stereochemical assignment .
Q. How can researchers validate the purity of 4-quinolinol derivatives for pharmacological studies?
Methodological Answer:
- HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients to resolve impurities from the parent compound .
- Mass spectrometry (MS) for molecular weight confirmation (e.g., deviations < 0.01 Da) and isotopic pattern analysis to detect halogenated byproducts .
- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents, particularly for hygroscopic derivatives .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 4aalpha vs. 8abeta) impact the biological activity of decahydro-4-quinolinol derivatives?
Methodological Answer:
- Comparative molecular docking : Use tools like AutoDock Vina to model interactions between stereoisomers and target proteins (e.g., enzymes in malaria or Alzheimer’s pathways) .
- In vitro assays : Test isomers against relevant cell lines (e.g., Plasmodium falciparum for antimalarial activity) to correlate stereochemistry with IC₅₀ values .
- Metabolic stability studies : Assess hepatic microsomal degradation rates to identify stereosensitive metabolic pathways .
Q. What strategies resolve contradictions in spectroscopic data for 4-quinolinol derivatives with multiple substituents?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded regions (e.g., decahydro core protons) by mapping scalar coupling and long-range correlations .
- DFT calculations : Compare experimental and computed ¹³C NMR chemical shifts to validate structural assignments, especially for quaternary carbons .
- Controlled degradation studies : Isolate and characterize degradation products to identify artifacts that may skew spectral interpretations .
Q. How can computational models predict the environmental fate of 4-quinolinol derivatives with trifluoromethyl groups?
Methodological Answer:
- QSAR modeling : Correlate substituents (e.g., CF₃, ethyl groups) with biodegradation half-lives using EPI Suite or TEST software .
- Photolysis simulations : Use UV-Vis spectroscopy and time-dependent DFT to predict photodegradation pathways and persistent metabolites .
- Ecotoxicity assays : Pair computational predictions with in vivo testing in Daphnia magna or algae to validate environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
